molecular formula C10H11NO4 B1523905 Methyl 2-ethyl-5-nitrobenzoate CAS No. 103205-48-7

Methyl 2-ethyl-5-nitrobenzoate

Cat. No. B1523905
Key on ui cas rn: 103205-48-7
M. Wt: 209.2 g/mol
InChI Key: QCBAWUWFMSIGNL-UHFFFAOYSA-N
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Patent
US06699879B1

Procedure details

Ethyl-5-nitrobenzoic acid methyl ester (1.0 g) in methanol/2N sodium hydroxide (60 ml, 1:1) was stirred for 1 h at 60° C. Half the solvent was removed at reduced pressure, the residue diluted with water (20 ml), washed with dichloromethane and the aqueous phase acidified with 2N HCl. The acidic phase was extracted with dichloromethane, the combined extracts dried (MgSO4) and solvent removed at reduced pressure to give the title compound (0.45 g) as a colourless solid. 1H NMR (CDCl3) δ: 1.32 (3H, t, J=7.6 Hz), 3.19 (2H, q, J=7.6 Hz), 7.52 (1H, d, J=8.4 Hz), 8.33 (1H, dd, J=2.5, 8.4 Hz), 8.90 (1H, d, J=2.5 Hz).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C[O:2][C:3](=[O:15])[C:4]1[CH:9]=[C:8]([N+:10]([O-:12])=[O:11])[CH:7]=[CH:6][C:5]=1[CH2:13][CH3:14]>CO>[CH2:13]([C:5]1[CH:6]=[CH:7][C:8]([N+:10]([O-:12])=[O:11])=[CH:9][C:4]=1[C:3]([OH:15])=[O:2])[CH3:14]

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
COC(C1=C(C=CC(=C1)[N+](=O)[O-])CC)=O
Name
Quantity
60 mL
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Half the solvent was removed at reduced pressure
ADDITION
Type
ADDITION
Details
the residue diluted with water (20 ml)
WASH
Type
WASH
Details
washed with dichloromethane
EXTRACTION
Type
EXTRACTION
Details
The acidic phase was extracted with dichloromethane
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the combined extracts dried (MgSO4) and solvent
CUSTOM
Type
CUSTOM
Details
removed at reduced pressure

Outcomes

Product
Name
Type
product
Smiles
C(C)C1=C(C(=O)O)C=C(C=C1)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 0.45 g
YIELD: CALCULATEDPERCENTYIELD 48.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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